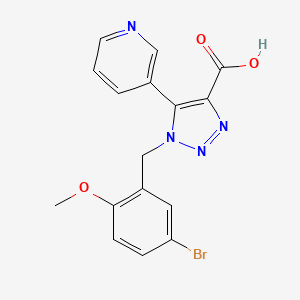
1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromo-methoxybenzyl group, a pyridinyl group, and a triazole-carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could potentially make the compound acidic .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Drug Discovery
This compound's derivatives have been synthesized and evaluated for their potential in drug discovery, particularly focusing on anticancer, antifungal, and antibacterial properties. For example, derivatives of similar triazole compounds have shown significant anticancer activity against a variety of cancer cell lines, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers at a specific dose, indicating their potential as broad-spectrum anticancer agents (Bekircan et al., 2008). Additionally, triazole derivatives starting from isonicotinic acid hydrazide have been synthesized and found to exhibit good to moderate antimicrobial activity, further highlighting the compound's relevance in developing new antimicrobial agents (Bayrak et al., 2009).
Antioxidant and Enzyme Inhibition Activities
Novel bromophenols, including derivatives of this compound, have been synthesized and demonstrated powerful antioxidant activities, comparable to standard antioxidants like α-tocopherol and trolox. These studies also revealed their potential as enzyme inhibitors, particularly against cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could have implications for treating neurodegenerative diseases (Rezai et al., 2018).
Potential in Photodynamic Therapy
The compound and its derivatives have been explored for their photophysical and photochemical properties, making them suitable for photocatalytic applications and potentially as photosensitizers in photodynamic therapy. This application is particularly relevant for cancer treatment, where the compound's ability to generate singlet oxygen and exhibit fluorescence upon light activation can be utilized to target and destroy cancer cells while sparing healthy tissue (Öncül et al., 2021).
Synthesis Techniques and Methodologies
Innovative synthesis techniques and methodologies have been developed to produce derivatives of this compound, demonstrating its versatility and the potential for creating a wide range of structurally diverse and biologically active molecules. These methods include ruthenium-catalyzed cycloaddition for the preparation of triazole-containing dipeptides and the synthesis of potent β-lactamase inhibitors, indicating its significant role in advancing synthetic chemistry and drug development efforts (Ferrini et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c1-24-13-5-4-12(17)7-11(13)9-21-15(10-3-2-6-18-8-10)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKRQTSWKZIMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-2-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



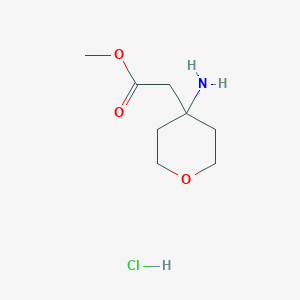

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)
![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)
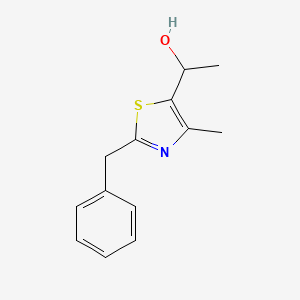
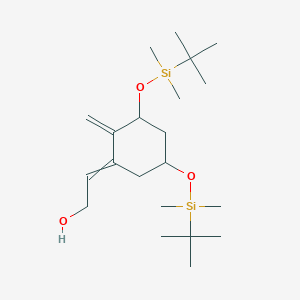
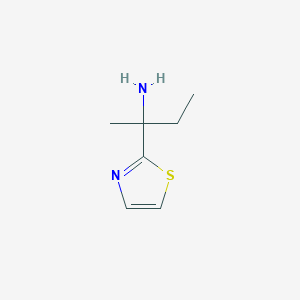
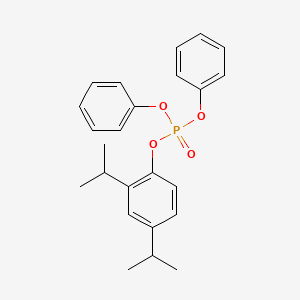
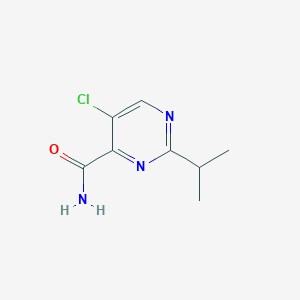
![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B1523436.png)
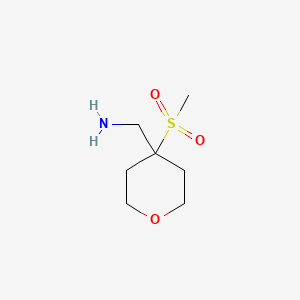
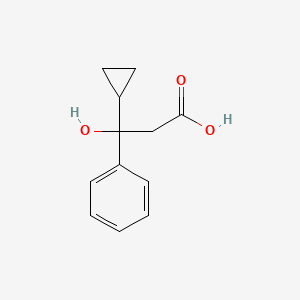
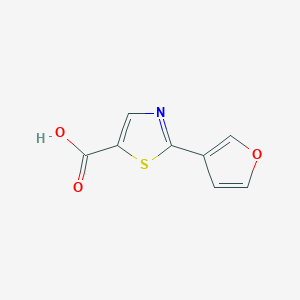
![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)